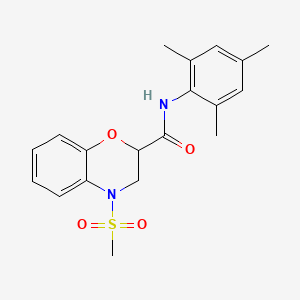![molecular formula C23H25N3O5S2 B14970407 N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14970407.png)
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a quinoline ring, and a morpholine sulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the morpholine sulfonyl group. The final step involves the coupling of the methoxyphenyl group with the quinoline derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler analog with similar functional groups but lacking the quinoline and morpholine sulfonyl components.
4-Methyl-6-(morpholine-4-sulfonyl)quinoline: Shares the quinoline and morpholine sulfonyl groups but lacks the methoxyphenyl moiety.
Uniqueness
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C23H25N3O5S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-16-13-23(32-15-22(27)24-17-3-5-18(30-2)6-4-17)25-21-8-7-19(14-20(16)21)33(28,29)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27) |
Clé InChI |
VKCNHCHCDDJHGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclohexanamine](/img/structure/B14970328.png)
![3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine](/img/structure/B14970331.png)
![2-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970333.png)

![1,1'-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B14970347.png)
![3,4-dimethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970348.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14970350.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14970356.png)
![N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B14970364.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14970371.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B14970373.png)
![1-{3-Methyl-6-[4-(propan-2-YL)phenyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one](/img/structure/B14970376.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14970383.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B14970397.png)
